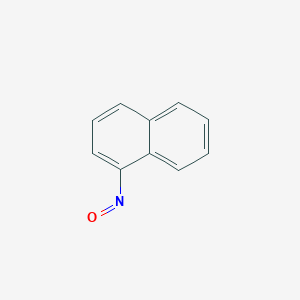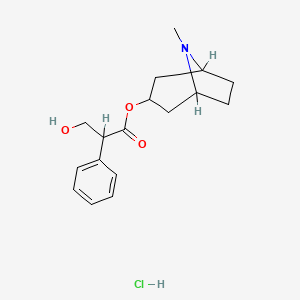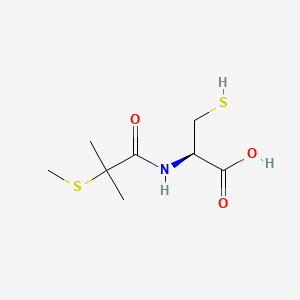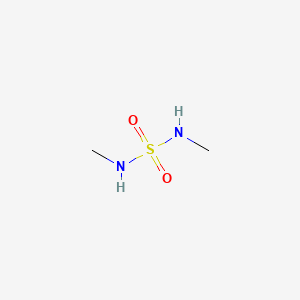
N,N'-Dimethylsulfamid
Übersicht
Beschreibung
N,N’-Dimethylsulfamide: is an organic compound with the molecular formula (CH₃)₂NSO₂NH₂. It is a colorless, odorless, and highly volatile liquid. This compound is known for its role as a degradation product of certain fungicides, such as tolylfluanid and dichlofluanid, which are used in agriculture and wood preservation .
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethylsulfamide has several scientific research applications, including:
Environmental Chemistry: It is studied for its role as a degradation product of fungicides and its impact on groundwater pollution.
Water Treatment: Research focuses on its transformation during water treatment processes, such as ozonation and chloramination.
Analytical Chemistry: It is used as a target compound in the development of analytical methods for detecting polar organic pollutants in water
Wirkmechanismus
Safety and Hazards
DMS is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
N,N’-Dimethylsulfamide plays a significant role in biochemical reactions, particularly as a degradation product of pesticides. It interacts with various enzymes and proteins, influencing their activity. For instance, N,N’-Dimethylsulfamide has been shown to interact with enzymes involved in the degradation of pesticides, such as those in the cytochrome P450 family . These interactions can lead to the formation of other metabolites, which may have different biochemical properties and effects.
Cellular Effects
N,N’-Dimethylsulfamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to N,N’-Dimethylsulfamide can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses.
Molecular Mechanism
The molecular mechanism of action of N,N’-Dimethylsulfamide involves its interaction with biomolecules, such as enzymes and proteins. It can bind to active sites of enzymes, inhibiting or activating their activity. For instance, N,N’-Dimethylsulfamide has been shown to inhibit the activity of certain enzymes involved in the degradation of pesticides, leading to the accumulation of toxic metabolites . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dimethylsulfamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N,N’-Dimethylsulfamide is relatively stable under certain conditions, but it can degrade over time, leading to the formation of other metabolites . These degradation products may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of N,N’-Dimethylsulfamide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of N,N’-Dimethylsulfamide can lead to oxidative stress and damage to cellular components . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific cellular responses.
Metabolic Pathways
N,N’-Dimethylsulfamide is involved in various metabolic pathways, particularly those related to the degradation of pesticides. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, N,N’-Dimethylsulfamide can be metabolized by cytochrome P450 enzymes, leading to the formation of other metabolites . These metabolites may have different biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of N,N’-Dimethylsulfamide within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can influence the localization and distribution of N,N’-Dimethylsulfamide within cells, affecting its activity and function.
Subcellular Localization
N,N’-Dimethylsulfamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, N,N’-Dimethylsulfamide may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and detoxification processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dimethylsulfamide can be synthesized through the reaction of dimethylamine with sulfuryl chloride. The reaction typically occurs in an aqueous medium and involves the following steps:
Formation of Dimethylamine Hydrochloride: Dimethylamine reacts with hydrochloric acid to form dimethylamine hydrochloride.
Reaction with Sulfuryl Chloride: The dimethylamine hydrochloride is then reacted with sulfuryl chloride to produce N,N’-Dimethylsulfamide.
Industrial Production Methods: Industrial production of N,N’-Dimethylsulfamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethylsulfamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-nitrosodimethylamine (NDMA), a highly toxic compound.
Substitution: It can undergo substitution reactions with halogens, such as bromine, to form brominated derivatives.
Common Reagents and Conditions:
Oxidation: Ozonation is a common method used for the oxidation of N,N’-Dimethylsulfamide. The reaction involves the use of ozone and hypobromous acid as reagents.
Substitution: Bromination reactions typically involve the use of bromine or hypobromous acid under controlled conditions.
Major Products:
Oxidation: The major product of the oxidation reaction is N-nitrosodimethylamine (NDMA).
Substitution: Brominated derivatives of N,N’-Dimethylsulfamide are the major products of substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another degradation product of fungicides, commonly found in groundwater.
Dimethylamine: A precursor to N,N’-Dimethylsulfamide and other related compounds.
Uniqueness: N,N’-Dimethylsulfamide is unique due to its high volatility and its role as a precursor to the highly toxic compound N-nitrosodimethylamine (NDMA). Its presence in groundwater as a degradation product of fungicides makes it a significant compound for environmental studies .
Eigenschaften
IUPAC Name |
N-(methylsulfamoyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNVFBHILRFQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177027 | |
| Record name | Dimethyl-diamine-sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22504-72-9 | |
| Record name | N,N′-Dimethylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-diamine-sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dimethylsulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl-diamine-sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethylsulphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N′-Dimethylsulfamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN7DQ6WZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


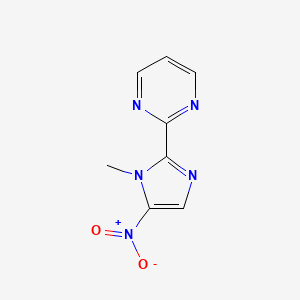
![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)


